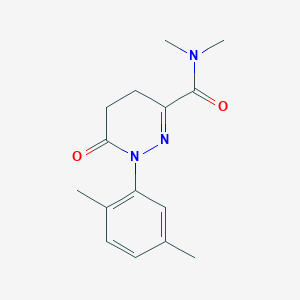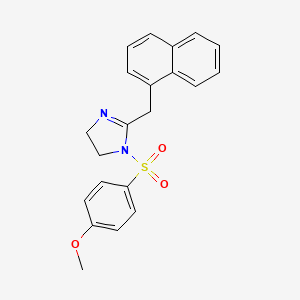![molecular formula C16H17ClN2O5S B7456037 N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. It is commonly referred to as CD437, and it belongs to the class of retinoids. CD437 has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of CD437 is not yet fully understood. However, it has been suggested that CD437 induces apoptosis (programmed cell death) in cancer cells by activating the retinoid X receptor (RXR). CD437 has also been found to inhibit the growth of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
CD437 has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. CD437 has also been found to modulate the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CD437 has several advantages and limitations for lab experiments. One of the advantages is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, CD437 has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the study of CD437. One of the directions is to investigate its potential applications in combination therapy with other anti-cancer agents. Another direction is to study the effects of CD437 on the immune system and its potential applications in immunotherapy. Additionally, further studies are needed to understand the mechanism of action of CD437 and its potential applications in the treatment of other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, CD437 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. The synthesis of CD437 involves several steps, and its mechanism of action is not yet fully understood. CD437 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesemethoden
The synthesis of CD437 involves several steps. The starting material is 4-chloro-2,5-dimethoxybenzaldehyde, which is reacted with aniline to form an intermediate. The intermediate is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. Finally, the sulfonamide derivative is reacted with acetic anhydride to form CD437.
Wissenschaftliche Forschungsanwendungen
CD437 has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-tumor activity in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. CD437 has also been found to have anti-inflammatory effects and can reduce inflammation in the lungs and liver.
Eigenschaften
IUPAC Name |
N-[4-[(4-chloro-2,5-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c1-10(20)18-11-4-6-12(7-5-11)19-25(21,22)16-9-14(23-2)13(17)8-15(16)24-3/h4-9,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTJHVWQAVCBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)




![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)